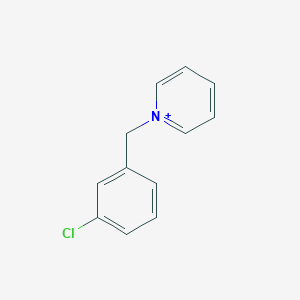
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea, also known as CCT or D422, is a synthetic compound that has been widely used in scientific research for its various applications. CCT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.25 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is also relatively inexpensive and readily available. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-ligand interactions and for drug discovery. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea and to identify any potential side effects or toxicity concerns.
Synthesemethoden
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine or sodium hydroxide. The resulting intermediate is then treated with thiourea and a catalyst such as zinc chloride or hydrochloric acid to yield N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anticancer, antiviral, and antifungal properties. In addition, N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Eigenschaften
Molekularformel |
C14H10Cl2N2OS |
|---|---|
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
4-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-4-9(5-7-10)13(19)18-14(20)17-12-3-1-2-11(16)8-12/h1-8H,(H2,17,18,19,20) |
InChI-Schlüssel |
SPIIQZHASBRWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)


